molecular formula C12H12N2O B1315436 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 105223-85-6

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1315436
CAS RN: 105223-85-6
M. Wt: 200.24 g/mol
InChI Key: DPLBGBYVVKEXDZ-UHFFFAOYSA-N
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Description

“1-(3-methyl-1H-pyrazol-4-yl)ethanone” is a compound with the molecular formula C6H8N2O . It is also known by other names such as “1-(3-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE” and "Ethanone, 1-(3-methyl-1H-pyrazol-4-yl)-" .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems . For instance, one study synthesized 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of “1-(3-methyl-1H-pyrazol-4-yl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazole compounds, including “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Future Directions

The future directions for “1-(3-methyl-1H-pyrazol-4-yl)ethanone” and similar compounds could involve further exploration of their synthesis techniques and biological activities. Given their wide range of applications in various fields of science, these compounds could be the focus of many future research studies .

properties

IUPAC Name

1-(3-methyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLBGBYVVKEXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545190
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

CAS RN

105223-85-6
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the typical reactivity of compounds like the pyrazole derivatives synthesized in this study?

A1: Pyrazoles, including those potentially yielding structures like 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, are known for their diverse reactivity. The presence of the nitrogen atoms in the pyrazole ring makes them capable of participating in various chemical reactions. For example:

  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, with substitutions often favored at the 4-position. [] This is important for introducing various functional groups to the pyrazole core.
  • N-Alkylation: The nitrogen atoms in the pyrazole ring can react with alkylating agents to form N-alkylated derivatives. This modification can influence the compound's physicochemical properties and biological activity. []
  • Coordination Chemistry: Pyrazoles can act as ligands to metal ions, forming coordination complexes. This property is exploited in various catalytic applications. []

Q2: How does the presence of the zinc chloride (ZnCl2) influence the reactions described in the paper?

A2: Zinc chloride (ZnCl2) likely acts as a Lewis acid catalyst in the reactions described. [] Its role is probably multifaceted:

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